tert-butyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate
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Overview
Description
Tert-butyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidines. It features a tert-butyl ester group attached to a pyrrolidine ring, which is substituted with two methyl groups at the 4-position and a carboxylate group at the 3-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate typically involves the reaction of tert-butyl 4,4-dimethylpyrrolidine-3-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl alcohol and a suitable acid catalyst to form the ester linkage . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, manganese oxides, and other strong oxidizing agents are commonly used.
Reduction: Lithium aluminum hydride and other strong reducing agents are employed.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
Tert-butyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins . Its unique structure allows it to bind to specific sites on target molecules, modulating their function and activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4,4-dimethylpyrrolidine-3-carboxylate: A closely related compound with similar structural features.
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate: Another similar compound with a different substitution pattern on the pyrrolidine ring.
Uniqueness
Tert-butyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and substitution pattern, which confer distinct reactivity and biological activity compared to other similar compounds . Its tert-butyl ester group provides steric hindrance, affecting its interactions with other molecules and its overall stability .
Properties
Molecular Formula |
C11H21NO2 |
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Molecular Weight |
199.29 g/mol |
IUPAC Name |
tert-butyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)8-6-12-7-11(8,4)5/h8,12H,6-7H2,1-5H3/t8-/m0/s1 |
InChI Key |
JEHAUNNKMLRNLQ-QMMMGPOBSA-N |
Isomeric SMILES |
CC1(CNC[C@H]1C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(CNCC1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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